BI 01383298

Descripción

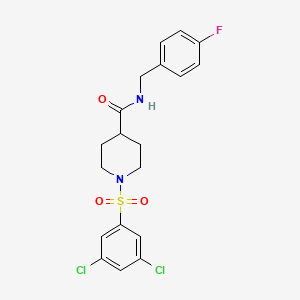

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOYAALVGSMUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Mechanism of BI-01383298: A Selective Inhibitor of the Human Sodium-Coupled Citrate Transporter (SLC13A5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BI-01383298, a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). This document details the molecular interactions, kinetic properties, and cellular consequences of SLC13A5 inhibition by BI-01383298, supported by quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Irreversible and Non-Competitive Inhibition of SLC13A5

BI-01383298 acts as an irreversible and non-competitive inhibitor of the human sodium-coupled citrate transporter (hNaCT), encoded by the SLC13A5 gene. This transporter is predominantly expressed in the plasma membrane of hepatocytes and is responsible for the uptake of citrate from the bloodstream into the liver cells.[1][2]

The inhibitory action of BI-01383298 is highly specific for the human form of the transporter. Notably, it does not exhibit significant activity against the murine ortholog of SLC13A5 or other members of the SLC13 family, such as SLC13A2 and SLC13A3.[1] This species-specific inhibition highlights the nuanced structural differences between the human and murine transporters.[3]

As a non-competitive inhibitor, BI-01383298 is understood to bind to an allosteric site on the SLC13A5 transporter, distinct from the citrate binding site.[4][5] This binding event induces a conformational change in the transporter that prevents the translocation of citrate across the cell membrane, even when the substrate is bound. A key characteristic of this non-competitive inhibition is that increasing the concentration of the substrate (citrate) does not overcome the inhibitory effect of BI-01383298.[5][6] The irreversible nature of this binding implies a stable, likely covalent, modification of the transporter, leading to a sustained loss of function.[3]

Quantitative Analysis of Inhibitory Potency

The potency of BI-01383298 has been quantified in cellular assays using different human cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of BI-01383298 for its target. In contrast, the structurally related negative control compound, BI01372674, shows no significant inhibitory activity, underscoring the specific molecular interactions required for the inhibitory effect of BI-01383298.[1]

| Compound | Assay System | Target | IC50 (nM) | Reference |

| BI-01383298 | HEK293 cells (overexpressing hSLC13A5) | Human SLC13A5 | ~56 | [1][7] |

| BI-01383298 | HepG2 cells (endogenous hSLC13A5) | Human SLC13A5 | ~24 | [1][7] |

| BI01372674 (Negative Control) | HEK293 cells (overexpressing hSLC13A5) / HepG2 cells | Human SLC13A5 | >100,000 | [1] |

Signaling Pathway Perturbation by BI-01383298

The inhibition of SLC13A5 by BI-01383298 directly impacts cellular metabolism by blocking the entry of extracellular citrate into hepatocytes. Cytosolic citrate is a critical metabolic hub, serving as a precursor for the synthesis of fatty acids and cholesterol. It also plays a regulatory role in key metabolic pathways such as glycolysis and gluconeogenesis.[8][9] By depleting the pool of cytosolic citrate derived from extracellular sources, BI-01383298 can modulate these downstream metabolic processes. This mechanism of action is being investigated for its therapeutic potential in metabolic diseases, including obesity and diabetes.[1]

Signaling pathway of SLC13A5 and its inhibition by BI-01383298.

Experimental Protocols

The characterization of BI-01383298 as an SLC13A5 inhibitor has been primarily achieved through cellular citrate uptake assays. Below is a detailed methodology for a key experiment.

[¹⁴C]-Citrate Uptake Assay in HEK293 and HepG2 Cells

This assay quantifies the inhibitory effect of BI-01383298 on the transport of radiolabeled citrate into cells.

1. Cell Culture and Seeding:

-

Human Embryonic Kidney 293 (HEK293) cells ectopically expressing human SLC13A5 or human hepatoma (HepG2) cells with endogenous SLC13A5 expression are cultured in appropriate media (e.g., DMEM with 10% FBS).[10]

-

Cells are seeded into multi-well plates (e.g., 24-well or 96-well) and grown to a confluent monolayer.

2. Compound Treatment (Pre-incubation):

-

The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., NaCl buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5).[3]

-

Cells are then pre-incubated with the same buffer containing various concentrations of BI-01383298 or the vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 30 minutes) at 37°C.[3]

3. Assessment of Irreversibility (Washout Step):

-

To determine the reversibility of inhibition, after the pre-incubation period, the compound-containing buffer is removed, and the cells are washed twice with fresh buffer to remove any unbound inhibitor.[3]

4. Citrate Uptake Measurement:

-

The uptake is initiated by adding the buffer containing a known concentration of [¹⁴C]-citrate (e.g., 2 µM) to each well.[3]

-

The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for citrate transport.[3]

5. Termination of Uptake and Cell Lysis:

-

The uptake is terminated by rapidly aspirating the radioactive buffer and washing the cells with ice-cold buffer to remove extracellular [¹⁴C]-citrate.

-

The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

6. Quantification:

-

The radioactivity in the cell lysates is measured using a scintillation counter.

-

The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

7. Data Analysis:

-

The rate of citrate uptake is calculated and expressed as pmol/mg protein/min.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental workflow for the [¹⁴C]-citrate uptake assay.

Conclusion

BI-01383298 is a valuable chemical probe for studying the biological functions of the human sodium-coupled citrate transporter, SLC13A5. Its mechanism as a potent, selective, irreversible, and non-competitive inhibitor provides a powerful tool for dissecting the role of extracellular citrate in hepatic metabolism and exploring the therapeutic potential of SLC13A5 inhibition. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for further research and drug development efforts targeting this important transporter.

References

- 1. opnme.com [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noncompetitive Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. BI01383298 | Structural Genomics Consortium [thesgc.org]

- 8. mdpi.com [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. pubcompare.ai [pubcompare.ai]

The Discovery of BI-01383298: A Potent and Selective Inhibitor of the Human Sodium-Coupled Citrate Transporter (SLC13A5)

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth overview of the discovery and characterization of BI-01383298, a potent and selective chemical probe for the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT).[1] SLC13A5 is a transmembrane protein responsible for transporting citrate from the extracellular environment into cells, playing a crucial role in cellular metabolic homeostasis.[2][3] Given its involvement in various physiological and pathological processes, including metabolic diseases and certain cancers, SLC13A5 has emerged as a promising therapeutic target.[4][5] BI-01383298 represents a significant advancement in the development of tools to study the function of this transporter and as a potential starting point for novel therapeutic agents. Unlike previously identified inhibitors, BI-01383298 has no structural similarity to the natural substrate, citrate.[6]

Core Compound Data

The following tables summarize the key quantitative data for BI-01383298 and its negative control, BI-01372674.

| Compound | Description | Molecular Weight (Da) |

| BI-01383298 | A potent and selective inhibitor of human SLC13A5. | 445.3 |

| BI-01372674 | A structurally related, inactive analogue used as a negative control. | 503.4 |

Table 1: Overview of BI-01383298 and its negative control.[5]

In Vitro Potency and Selectivity

BI-01383298 demonstrates high potency against human SLC13A5 in both recombinant and endogenous expression systems. A key characteristic of this inhibitor is its species selectivity, with no significant activity against the murine ortholog of SLC13A5.[6][7]

| Assay System | Target | BI-01383298 IC50 (µM) | BI-01372674 IC50 (µM) |

| HEK293 cells | Human SLC13A5 (overexpressed) | 0.056 | >100 |

| HepG2 cells | Human SLC13A5 (endogenous) | 0.024 | >100 |

| HEK293 cells | Human SLC13A2 (overexpressed) | >100 | Not determined |

| HEK293 cells | Human SLC13A3 (overexpressed) | >100 | Not determined |

| HEK293 cells | Murine SLC13A5 (overexpressed) | >100 | >70 |

| HEK293 cells | Human GLYT2 (overexpressed) | >100 | Not determined |

Table 2: In vitro potency and selectivity of BI-01383298 and BI-01372674.[5]

Physicochemical and DMPK Properties

BI-01383298 is a permeable compound with moderate microsomal stability.

| Parameter | BI-01383298 | BI-01372674 |

| Microsomal Stability (% QH) | ||

| Human | 48 | <23 |

| Mouse | 50 | <23 |

| Rat | 45 | Not determined |

Table 3: In vitro DMPK and physicochemical parameters.[5]

Experimental Methodologies and Workflows

The discovery and characterization of BI-01383298 involved a series of key experiments to determine its potency, selectivity, and mechanism of action.

Citrate Uptake Inhibition Assay

This assay is fundamental to assessing the inhibitory activity of compounds against SLC13A5.

Objective: To measure the inhibition of citrate uptake into cells expressing the SLC13A5 transporter.

General Protocol:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress the human SLC13A5 transporter. HepG2 cells are used for assessing activity on the endogenously expressed transporter.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., BI-01383298) or vehicle control for a defined period (e.g., 30 minutes).[7]

-

Washing: To remove the excess inhibitor, the cells are washed twice.[7]

-

Substrate Addition: The assay is initiated by adding a solution containing a known concentration of radiolabeled [¹⁴C]-citrate (e.g., 2 µM).[7]

-

Uptake: The cells are incubated for a specific time (e.g., 30 minutes) to allow for citrate uptake.[7]

-

Termination and Lysis: The uptake is stopped, and the cells are lysed to release the intracellular contents.

-

Quantification: The amount of intracellular [¹⁴C]-citrate is quantified using scintillation counting.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Thermostabilization Assay

This biophysical assay is used to confirm direct binding of the inhibitor to the target protein.

Objective: To assess the direct engagement of BI-01383298 with the purified human SLC13A5 protein.

General Protocol:

-

Protein Preparation: Purified human SLC13A5 protein is prepared.

-

Compound Incubation: The protein is incubated with the test compound at various concentrations.

-

Thermal Challenge: The protein-compound mixture is subjected to a temperature gradient.

-

Analysis: The stability of the protein is measured. An increase in the melting temperature of the protein in the presence of the compound indicates direct binding and stabilization. BI-01383298 has been shown to directly stabilize hSLC13A5 in such an assay.[5]

Signaling Pathways and Biological Context

SLC13A5 is a key transporter that links extracellular citrate to intracellular metabolic pathways. By transporting citrate into the cell, SLC13A5 provides a crucial substrate for the synthesis of fatty acids and sterols, and it plays a role in energy production.[6]

The inhibition of SLC13A5 by BI-01383298 has been shown to have functional consequences. For instance, in HepG2 cells, a human liver cancer cell line, BI-01383298 robustly inhibits cell proliferation, highlighting the dependence of these cells on extracellular citrate for growth.[7] This finding is consistent with studies showing that silencing the SLC13A5 gene inhibits the proliferation of human hepatocarcinoma cells.[5][6]

Conclusion

BI-01383298 is a valuable chemical probe for elucidating the physiological and pathological roles of SLC13A5. Its high potency and selectivity for the human transporter, along with the availability of a structurally related negative control, make it an excellent tool for in vitro studies. The species-specific nature of BI-01383298, while a limitation for in vivo studies in mouse models, underscores the importance of careful target validation across species in drug discovery programs.[6] The discovery of BI-01383298 provides a solid foundation for the future development of therapeutic agents targeting SLC13A5 for the treatment of metabolic disorders and cancer.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Novel Approaches to Studying SLC13A5 Disease [mdpi.com]

- 3. tessresearch.org [tessresearch.org]

- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. BI01383298 | Structural Genomics Consortium [thesgc.org]

- 7. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

BI-01383298: A Technical Guide to a Potent and Selective SLC13A5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-01383298 is a potent and selective chemical probe designed for the in vitro study of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). This document provides a comprehensive technical overview of BI-01383298, including its known properties, mechanism of action, and detailed experimental protocols for its use in research settings. As the specific chemical structure of BI-01383298 has not been publicly disclosed by its developers at Boehringer Ingelheim, this guide will focus on its established biological and pharmacological characteristics.

Physicochemical and Pharmacological Properties

While the exact chemical structure of BI-01383298 is not available in the public domain, several key properties have been characterized, providing valuable insights for its application in experimental settings.

| Property | Value |

| Target | Human Solute Carrier Family 13 Member 5 (hSLC13A5 / hNaCT) |

| Mechanism of Action | Irreversible and non-competitive inhibitor of citrate transport. |

| Potency (IC50) | ~100 nM in HEK293 cells ectopically expressing hSLC13A5 and in HepG2 cells with constitutive expression. |

| Selectivity | High selectivity for hSLC13A5 over other SLC13 family members (SLC13A2, SLC13A3) and the murine ortholog (mSlc13a5). |

| Solubility | Poorly soluble. |

| Microsomal Stability | Moderate. |

| Negative Control | BI-01372674, an inactive chemical analogue. |

Mechanism of Action and Biological Effects

BI-01383298 exerts its biological effects by inhibiting the transport of citrate from the extracellular space into the cytoplasm via SLC13A5. This transporter is highly expressed in the liver and to a lesser extent in the brain and testes. Cytosolic citrate is a crucial metabolite that serves as a precursor for the synthesis of fatty acids and cholesterol and plays a role in regulating glycolysis and gluconeogenesis.

By blocking citrate uptake, BI-01383298 can induce significant metabolic changes in cells. For instance, in the human liver cell line HepG2, treatment with BI-01383298 leads to a reduction in cell proliferation. The inhibition of SLC13A5 is also being explored as a potential therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.

Signaling Pathways

The activity of SLC13A5 is integrated into broader cellular metabolic and signaling networks. The transporter's expression is subject to transcriptional regulation by several nuclear receptors and signaling pathways.

Transcriptional Regulation of SLC13A5

The following diagram illustrates the key transcriptional regulators of the SLC13A5 gene.

Downstream Metabolic Pathways

Inhibition of SLC1

The Function of SLC13A5 in Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a critical protein predominantly expressed on the sinusoidal membrane of hepatocytes. It plays a pivotal role in hepatic metabolism by importing extracellular citrate into liver cells. This influx of citrate serves as a key precursor for vital biosynthetic pathways, including de novo lipogenesis and cholesterol synthesis. Dysregulation of SLC13A5 expression and activity is increasingly implicated in the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. This technical guide provides a comprehensive overview of the function of SLC13A5 in liver cells, detailing its molecular mechanisms, involvement in metabolic pathways, and its potential as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols for studying SLC13A5, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Central Role of Citrate in Hepatic Metabolism

Cytosolic citrate is a crucial metabolic node in hepatocytes, linking carbohydrate metabolism with fatty acid and cholesterol biosynthesis. While citrate is produced within the mitochondria through the tricarboxylic acid (TCA) cycle, it can also be transported into the cytosol from the extracellular space. SLC13A5 is the primary transporter responsible for this influx of circulating citrate into liver cells.[1] Once in the cytosol, citrate serves two main purposes:

-

Precursor for Biosynthesis: ATP-citrate lyase (ACLY) cleaves cytosolic citrate into acetyl-CoA and oxaloacetate. Acetyl-CoA is the fundamental building block for the synthesis of fatty acids, cholesterol, and isoprenoids.[2]

-

Allosteric Regulation: Citrate acts as a feedback inhibitor of phosphofructokinase-1 (PFK1), a key regulatory enzyme in glycolysis, thereby modulating glucose metabolism.[1]

Given its central role in providing the substrate for lipogenesis, the regulation and activity of SLC13A5 are of significant interest in the context of metabolic diseases characterized by excess lipid accumulation in the liver.

SLC13A5: A Sodium-Coupled Citrate Transporter

SLC13A5 is a member of the solute carrier family 13 and functions as a sodium-dependent dicarboxylate and tricarboxylate cotransporter. It is highly expressed in the liver, with lower expression levels observed in the brain and testis.[1][3] In hepatocytes, SLC13A5 is localized to the sinusoidal (basolateral) membrane, positioning it to efficiently take up citrate from the bloodstream.[4] The transport mechanism is electrogenic, with a stoichiometry of 4 Na+ ions co-transported with one citrate molecule.

There are notable species-specific differences in the kinetic properties of SLC13A5. The human transporter is characterized as a low-affinity, high-capacity system, whereas the rodent counterpart is a high-affinity, low-capacity transporter. This difference is crucial when extrapolating findings from rodent models to human physiology.

Quantitative Data on SLC13A5 Function in Liver Cells

The following tables summarize key quantitative data related to SLC13A5 expression and function in liver cells, compiled from various studies.

| Parameter | Cell Type/Model | Condition | Value | Reference |

| mRNA Expression | Human Tissues | Normal | Highest in liver, followed by testis, brain, spleen | [1][3] |

| Human Liver | NAFLD with high IL-6 | 2-fold higher than patients with low IL-6 | [5] | |

| mRNA Induction | Human Primary Hepatocytes | Rifampicin (10 µM) | 12- to 27-fold increase | [6] |

| Human Primary Hepatocytes | Phenobarbital (1 mM) | Robust induction, comparable to Rifampicin | [7] | |

| siRNA Knockdown Efficiency | Mouse Liver (in vivo) | Liver-selective siRNA | >60% suppression of mINDY mRNA | [8] |

| Effect on Lipid Accumulation | HepG2 Cells | SLC13A5 Knockdown | Significant decrease in lipid content | |

| Mouse Liver (in vivo) | siRNA-mediated mINDY knockdown | Prevention of neutral lipid and triglyceride accumulation | [8] |

Table 1: Quantitative Data on SLC13A5 Expression and Modulation. This table provides a summary of the observed changes in SLC13A5 expression under different conditions and the impact of its modulation.

| Parameter | Cell Type/Model | Condition | Observation | Reference |

| De Novo Lipogenesis | HepG2 Cells | SLC13A5 Knockdown | Decreased | [9] |

| Triglyceride Levels | Mouse Liver (in vivo) | siRNA-mediated mINDY knockdown | Reduced | [8] |

| Insulin Sensitivity | Mouse Liver (in vivo) | siRNA-mediated mINDY knockdown | Improved | [8] |

| Hepatic Glucose Production | SLC13a5 Knockout Mice | Hyperinsulinemic-euglycemic clamp | Suppression | [10] |

Table 2: Functional Consequences of Altered SLC13A5 Activity. This table highlights the key metabolic outcomes associated with the modulation of SLC13A5 function in liver cells.

Signaling Pathways and Regulatory Mechanisms

The expression and activity of SLC13A5 in liver cells are tightly regulated by a network of signaling pathways, primarily in response to xenobiotics, inflammatory signals, and hormonal cues.

Transcriptional Regulation by Nuclear Receptors

The pregnane X receptor (PXR), a nuclear receptor known for its role in sensing foreign chemicals, is a key transcriptional activator of the SLC13A5 gene.[6][11] Activation of PXR by drugs like rifampicin and phenobarbital leads to a robust induction of SLC13A5 expression in human primary hepatocytes.[6][7] This regulation occurs through the binding of the PXR/RXR heterodimer to specific response elements in the SLC13A5 gene.

Role in De Novo Lipogenesis

The citrate transported into the hepatocyte by SLC13A5 is a primary source of cytosolic acetyl-CoA for de novo lipogenesis (DNL). This pathway is central to the development of hepatic steatosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SLC13A5 in liver cells.

siRNA-Mediated Knockdown of SLC13A5 in HepG2 Cells

Objective: To specifically reduce the expression of SLC13A5 in a human hepatoma cell line to study its functional consequences.

Materials:

-

HepG2 cells

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

SLC13A5-specific siRNA and a non-targeting control siRNA (20 µM stocks)

-

6-well tissue culture plates

-

Standard cell culture reagents (DMEM, FBS, PBS)

Procedure:

-

Cell Seeding: The day before transfection, seed HepG2 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

-

Preparation of siRNA-Lipofectamine Complexes (per well):

-

In a sterile microcentrifuge tube, dilute 5 µL of the 20 µM siRNA stock (SLC13A5-specific or control) into 245 µL of Opti-MEM I medium. Mix gently.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 245 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

-

-

Transfection:

-

Aspirate the culture medium from the HepG2 cells.

-

Add the 500 µL of the siRNA-Lipofectamine complex mixture to each well.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

After the incubation, add 1.5 mL of complete growth medium (DMEM with 10% FBS) to each well.

-

-

Post-Transfection Analysis:

-

Incubate the cells for 48-72 hours post-transfection.

-

Harvest the cells for downstream analysis, such as qRT-PCR to confirm SLC13A5 knockdown or functional assays like lipid accumulation analysis.

-

Quantification of Lipid Accumulation using Oil Red O Staining

Objective: To visualize and quantify intracellular lipid droplets in hepatocytes following modulation of SLC13A5 expression or activity.

Materials:

-

Hepatocytes (e.g., HepG2 cells) cultured on coverslips in a 24-well plate

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

60% Isopropanol

-

Hematoxylin solution (for counterstaining)

-

Mounting medium

-

Microscope

Procedure:

-

Cell Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Aspirate the PBS and add 500 µL of 60% isopropanol to each well. Incubate for 5 minutes at room temperature.

-

Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Allow it to sit for 10 minutes and then filter.

-

Aspirate the isopropanol and add enough Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.

-

Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water to remove excess stain.

-

-

Counterstaining and Mounting:

-

(Optional) Counterstain the nuclei by incubating with hematoxylin for 1 minute, followed by thorough washing with water.

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

-

Quantification:

-

Visualize the lipid droplets (stained red) under a microscope.

-

For quantitative analysis, after staining and washing, add 100% isopropanol to each well to elute the dye from the lipid droplets.

-

Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at approximately 510 nm using a plate reader. The absorbance is proportional to the amount of lipid.[12][13]

-

Metabolomic Analysis of Liver Tissue from SLC13A5 Knockout Mice

Objective: To identify and quantify changes in the metabolic profile of the liver in the absence of SLC13A5 function.[14]

Materials:

-

Liver tissue from SLC13A5 knockout and wild-type mice

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Collection and Quenching:

-

Excise the liver tissue from the mice immediately after euthanasia.

-

Snap-freeze the tissue in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

-

-

Metabolite Extraction:

-

Weigh a small piece of the frozen liver tissue (e.g., 20-50 mg).

-

Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol) on ice.

-

Vortex the homogenate vigorously and incubate on ice for 15-20 minutes to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully collect the supernatant containing the metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column and method.

-

Detect and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis:

-

Process the raw data using appropriate software to identify and quantify the metabolites.

-

Perform statistical analysis to compare the metabolic profiles of the SLC13A5 knockout and wild-type liver tissues and identify significantly altered metabolites and pathways.[15]

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the function of SLC13A5 in liver cells, from initial hypothesis to functional validation.

References

- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.4. Oil Red O Staining for Hepatic Lipid Accumulation Measurement [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLC13A5 Is a Novel Transcriptional Target of the Pregnane X Receptor and Sensitizes Drug-Induced Steatosis in Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenobarbital Induces SLC13A5 Expression through Activation of PXR but Not CAR in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi improves hepatic insulin sensitivity and prevents diet-induced non-alcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of the SLC13A5 Gene Transcription [mdpi.com]

- 10. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SLC13A5 is a novel transcriptional target of the pregnane X receptor and sensitizes drug-induced steatosis in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. 4.4. Red Oil O Staining and Quantification [bio-protocol.org]

- 14. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide: BI-01383298 Target Engagement with SLC13A5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for BI-01383298, a potent and selective inhibitor of the human sodium-coupled citrate transporter, SLC13A5. This document details the quantitative data, experimental protocols for key target engagement assays, and the relevant signaling pathways, presented in a format tailored for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

BI-01383298 has been characterized as a potent and selective inhibitor of the human solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). The following table summarizes the key quantitative data regarding its inhibitory activity.

| Parameter | Cell Line/System | Value | Notes |

| IC50 | HEK cells overexpressing hSLC13A5 | 56 nM | Demonstrates potency in a recombinant system. |

| IC50 | HepG2 cells with endogenous hSLC13A5 | 24 nM | Shows activity against the native transporter. |

| Selectivity | Other SLC13 family members (e.g., SLC13A2, SLC13A3) | >1000-fold | Highlights the high selectivity of the inhibitor. |

| Mechanism of Action | Human SLC13A5 | Irreversible and non-competitive inhibitor | Provides insight into the nature of the inhibition. |

| Species Selectivity | Mouse Slc13a5 | No effect | Important consideration for preclinical model selection. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of BI-01383298 target engagement with SLC13A5.

In Vitro Target Engagement: Protein Thermal Shift Assay (nanoDSF)

A direct in vitro target engagement study for BI-01383298 with purified human SLC13A5 protein has been performed using a thermostabilization assay, specifically nano-scale differential scanning fluorimetry (nanoDSF). This method measures the change in the intrinsic fluorescence of a protein as it unfolds with increasing temperature. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).

Experimental Workflow:

Methodology:

-

Protein Preparation: Purified human SLC13A5 protein is diluted to a final concentration of 1 µM in the assay buffer (e.g., 50mM HEPES pH 7.5, 200mM NaCl, 0.024% n-Dodecyl-β-D-Maltopyranoside (DDM), 0.0024% Cholesterol Hemisuccinate).

-

Compound Preparation: BI-01383298 and the negative control, BI-01372674, are serially diluted to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM) in the assay. A DMSO control is also included.

-

Assay Plate Preparation: The protein solution is mixed with the compounds or DMSO control in the appropriate ratios.

-

Capillary Loading: Approximately 10 µL of each sample mixture is loaded into high-sensitivity glass capillaries for the Prometheus nanoDSF instrument.

-

Thermal Denaturation: The capillaries are placed in the Prometheus instrument. A linear thermal ramp is applied, for instance, from 20°C to 95°C with a heating rate of 1°C/minute.

-

Data Acquisition: The instrument monitors the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm as a function of temperature.

-

Data Analysis: The ratio of the fluorescence intensities (350 nm / 330 nm) is plotted against temperature. The melting temperature (Tm) is determined as the inflection point of this curve. A positive shift in Tm in the presence of BI-01383298 compared to the DMSO control indicates target stabilization and therefore, direct engagement. The negative control should not induce a significant Tm shift.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) (Hypothetical Protocol)

While a specific CETSA study for BI-01383298 has not been publicly detailed, this section outlines a plausible experimental protocol for assessing its target engagement with SLC13A5 in a cellular context.

Experimental Workflow:

Methodology:

-

Cell Culture: HepG2 cells, which endogenously express SLC13A5, are cultured to confluency.

-

Compound Treatment: Cells are treated with various concentrations of BI-01383298 or a vehicle control (DMSO) for a specified period (e.g., 1 hour) under normal culture conditions.

-

Heating: After treatment, the cells are harvested and resuspended in a suitable buffer. The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a short duration (e.g., 3 minutes) using a PCR cycler. A temperature gradient is applied across the different aliquots.

-

Cell Lysis: The heated cell suspensions are subjected to lysis, for example, by several freeze-thaw cycles.

-

Separation of Soluble and Precipitated Proteins: The cell lysates are centrifuged at high speed to pellet the precipitated proteins.

-

Western Blotting: The supernatant, containing the soluble protein fraction, is collected. The amount of soluble SLC13A5 in each sample is determined by Western blotting using an SLC13A5-specific antibody.

-

Data Analysis: The band intensities from the Western blot are quantified. The percentage of soluble SLC13A5 at each temperature is plotted to generate a melting curve. A shift of this curve to higher temperatures in the BI-01383298-treated samples compared to the control indicates that the compound has engaged and stabilized its target inside the cells.

Cellular Target Engagement: NanoBRET Assay (Hypothetical Protocol)

A NanoBRET (Bioluminescence Resonance Energy Transfer) assay could be developed to quantify the engagement of BI-01383298 with SLC13A5 in living cells. This would involve a competitive binding format.

Experimental Workflow:

Methodology:

-

Construct Generation: A fusion protein of human SLC13A5 and NanoLuc® luciferase (SLC13A5-NanoLuc) is engineered.

-

Cell Line Generation: HEK293 cells are transfected with the SLC13A5-NanoLuc construct.

-

Assay Setup: The transfected cells are plated in a multi-well plate.

-

Compound and Tracer Addition: The cells are treated with a fixed concentration of a cell-permeable fluorescent tracer that binds to SLC13A5, along with varying concentrations of BI-01383298.

-

Substrate Addition and Measurement: A NanoLuc substrate is added to the cells. The luminescence emissions from the NanoLuc donor (around 460 nm) and the fluorescent tracer acceptor (e.g., around 618 nm) are measured.

-

Data Analysis: The NanoBRET ratio (acceptor emission / donor emission) is calculated for each concentration of BI-01383298. A decrease in the NanoBRET ratio with increasing concentrations of BI-01383298 indicates that the compound is displacing the fluorescent tracer from SLC13A5. An IC50 value for this displacement can then be calculated, providing a quantitative measure of target engagement in living cells.

Signaling Pathway and Cellular Function of SLC13A5

SLC13A5 is a sodium-coupled citrate transporter located on the plasma membrane of cells, primarily in the liver and brain. Its main function is to transport citrate from the extracellular space into the cytoplasm.

Metabolic Role of SLC13A5-mediated Citrate Uptake

Cytosolic citrate is a key metabolic hub. Once transported into the cell by SLC13A5, it can be converted by ATP-citrate lyase (ACLY) into acetyl-CoA, which is a crucial precursor for the synthesis of fatty acids and cholesterol. Cytosolic citrate also acts as an allosteric regulator of key enzymes in glycolysis, such as phosphofructokinase-1 (PFK1), thereby influencing cellular energy metabolism.

Transcriptional Regulation of the SLC13A5 Gene

The expression of the SLC13A5 gene is regulated by several transcription factors in response to various stimuli, including xenobiotics, hormones, and inflammatory signals. This regulation allows the cell to adapt its citrate uptake capacity to its metabolic needs.

Unveiling BI 01383298: A Technical Overview for the Scientific Community

For Immediate Release: Boehringer Ingelheim, through its open innovation portal, opnMe.com, provides access to a portfolio of well-characterized pre-clinical molecules to the scientific community, fostering collaboration and accelerating research.[1][2] This guide provides a comprehensive technical overview of BI 01383298, a valuable research tool now available to registered users. All molecules ordered through opnMe.com are shipped free of charge to support independent scientific projects.[3]

Introduction to this compound

Information regarding the specific molecular target and primary mechanism of action for this compound is not publicly available at this time. Researchers are encouraged to utilize this tool compound for novel hypothesis testing and to explore its effects in various biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and interpreting experiments.

| Property | Value |

| Molecular Weight | Data not publicly available |

| Salt Form | Refer to vial for specific salt code and refer to opnMe.com for salt-to-freebase conversion tables.[3] |

| Purity | All opnMe molecules are rigorously quality-controlled.[4] |

| Solubility | Experimental determination recommended for specific buffer systems. |

In Vitro Biological Characterization

Detailed in vitro biological data, including potency, selectivity, and off-target profiling, is not publicly available for this compound. Researchers are advised to perform their own characterization in relevant assay systems.

Experimental Protocols: General Guidelines

The following are general guidelines for handling and using molecules obtained from opnMe.com. Specific experimental protocols will be dependent on the research question and the biological system under investigation.

Compound Handling and Storage

-

Upon receipt, store the compound as recommended on the datasheet provided with the shipment.

-

For creating stock solutions, use an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.

-

Minimize freeze-thaw cycles to maintain compound integrity.

General Cell-Based Assay Protocol

This workflow provides a basic framework for assessing the activity of this compound in a cell-based assay.

Caption: A generalized workflow for a cell-based assay.

Proposed Signaling Pathway Exploration

The following diagram illustrates a hypothetical signaling pathway that could be investigated using a novel small molecule inhibitor like this compound. This is a generic representation and not specific to the actual mechanism of this compound.

Caption: A hypothetical signaling pathway for investigation.

Ordering and Collaboration

Researchers can order this compound and other molecules directly from the opnMe.com portal.[2] The platform also offers opportunities for collaboration on novel research proposals.[4] By providing these molecules, Boehringer Ingelheim aims to empower scientists to make independent discoveries.[1]

Citation

When publishing research involving this compound, please include the following acknowledgement: "this compound was kindly provided by Boehringer Ingelheim via its open innovation platform opnMe.com."[3]

References

The Role of SLC13A5 in Fatty Acid and Sterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solute carrier family 13 member 5 (SLC13A5), also known as the sodium-dependent citrate transporter (NaCT), is a critical plasma membrane protein that facilitates the uptake of extracellular citrate into cells.[1] This function places SLC13A5 at a crucial metabolic nexus, directly linking circulating metabolites with the intracellular synthesis of fatty acids and sterols. Cytosolic citrate is the primary precursor for acetyl-CoA, the fundamental building block for de novo lipogenesis and cholesterol biosynthesis.[2][3] Consequently, the expression and activity of SLC13A5 are tightly linked to cellular lipid homeostasis. Upregulation of SLC13A5 is observed in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and obesity, highlighting its potential as a therapeutic target.[1][4] Conversely, genetic deficiency of SLC13A5 protects against diet-induced obesity and insulin resistance in animal models, further underscoring its central role in metabolic regulation.[1] This guide provides an in-depth examination of the molecular mechanisms by which SLC13A5 governs fatty acid and sterol synthesis, summarizes key quantitative findings from preclinical models, details relevant experimental protocols, and explores the therapeutic implications for drug development.

The Central Role of Citrate in Anabolic Metabolism

Citrate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental process for cellular energy production.[5] However, beyond its catabolic role within the mitochondria, citrate that is transported into the cytosol serves as a primary indicator of cellular energy status and a critical precursor for anabolic processes.[6]

Once in the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) to produce acetyl-CoA and oxaloacetate.[1][6] This cytosolic pool of acetyl-CoA is the essential substrate for two major biosynthetic pathways:

-

De Novo Fatty Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), the rate-limiting step in fatty acid synthesis. Citrate acts as a potent allosteric activator of ACC.[5][7]

-

Sterol (Cholesterol) Synthesis: Acetyl-CoA is the precursor for the synthesis of HMG-CoA, which is then converted to mevalonate by HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3]

Therefore, the availability of cytosolic citrate directly dictates the rate of both fatty acid and cholesterol synthesis.[5]

SLC13A5: The Gateway for Extracellular Citrate

While cells can generate citrate endogenously within the mitochondria, SLC13A5 provides a direct route for importing citrate from the extracellular environment.[1] SLC13A5 is a sodium-coupled cotransporter, utilizing the sodium gradient to drive citrate uptake across the plasma membrane.[8]

Tissue Expression: SLC13A5 expression is most prominent in tissues with high metabolic and lipogenic activity, particularly the liver, where it is localized to the sinusoidal membrane of hepatocytes, directly interfacing with the bloodstream.[1][4][9] Moderate expression is also found in the brain and testis.[1][5] This tissue-specific expression pattern highlights its specialized role in regulating lipid metabolism in key organs.[1]

Transcriptional Regulation: The expression of the SLC13A5 gene is regulated by nuclear receptors that are master controllers of lipid metabolism, including the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[3][10][11] Activation of these receptors, for example by certain drugs or xenobiotics, can induce SLC13A5 expression, leading to increased citrate uptake and potentially contributing to drug-induced hepatic steatosis.[3][10]

The Core Mechanism: SLC13A5-Mediated Lipogenesis

The import of citrate by SLC13A5 initiates a signaling cascade that directly fuels the synthesis of fatty acids and sterols. This pathway is central to understanding how circulating metabolites are converted into stored lipids.

Impact of SLC13A5 Dysregulation on Lipid Homeostasis

Upregulation in Metabolic Disease

Elevated expression of SLC13A5 is a documented feature of several metabolic diseases.[4] In patients with obesity, type 2 diabetes, and NAFLD, hepatic SLC13A5 expression is often increased.[4][12] This upregulation creates a feed-forward loop where increased citrate uptake fuels excessive de novo lipogenesis, contributing to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of NAFLD.[6][13][14] Pharmacological inhibition or genetic silencing of SLC13A5 in the liver has been shown to reduce hepatic lipid accumulation and improve insulin sensitivity in preclinical models.[1][4]

Genetic Deficiency (Slc13a5-/- Models)

Studies using Slc13a5 knockout (-/-) mouse models have been instrumental in elucidating its physiological role. These models exhibit a metabolic phenotype akin to caloric restriction.[7][15] Despite having access to a high-fat diet, Slc13a5 knockout mice are protected from diet-induced obesity, fatty liver, and insulin resistance.[1][4] Untargeted metabolomic analyses of these mice reveal significant perturbations in fatty acids, bile acids, and energy metabolites across the liver, brain, and serum.[7][16]

| Parameter | Observation in Slc13a5-/- Mouse Model | Reference(s) |

| Plasma Citrate | Elevated | [7][17] |

| Plasma Malate | Elevated | [7] |

| Hepatic Diacylglycerol | Decreased | [7] |

| Hepatic Fatty Acids | Proportionally elevated relative to serum and brain | [7] |

| Hepatic Lipogenesis | Reduced | [1] |

| Fatty Acid Oxidation | Increased | [15] |

| Insulin Sensitivity | Improved | [1] |

| Protection from NAFLD | Protected from high-fat diet-induced NAFLD | [1][6][13] |

Experimental Methodologies

Investigating the role of SLC13A5 in lipid synthesis requires a combination of genetic, metabolic tracing, and analytical chemistry techniques.

Experimental Workflow Overview

The general workflow for quantifying the contribution of SLC13A5 to lipogenesis involves cell or animal models, stable isotope tracers, and mass spectrometry.

Protocol: Stable Isotope Tracing of Citrate

This method tracks the incorporation of carbon atoms from citrate into newly synthesized lipids.[18][19][20]

-

Cell Culture: Culture SLC13A5-expressing cells (e.g., Huh7, HepG2) and corresponding SLC13A5-deficient cells (generated via CRISPR-Cas9) in standard media.

-

Tracer Introduction: Replace standard media with media containing a stable isotope-labeled citrate, typically uniformly labeled with Carbon-13 ([U-13C]-Citrate), for a defined period (e.g., 8-24 hours).

-

Metabolite Extraction: After incubation, rapidly wash cells with cold saline and quench metabolism with a cold solvent mixture (e.g., 80% methanol). Scrape cells and collect the extract.

-

Lipid Extraction: Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform/methanol/water) to separate the lipid-containing organic phase.

-

Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution in downstream metabolites like palmitate, revealing the fractional contribution of extracellular citrate to the fatty acid pool.

Protocol: Quantification of Fatty Acids and Sterols by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the separation and quantification of total fatty acids and sterols.[21][22][23][24]

-

Lipid Extraction: Extract total lipids from cell pellets or tissue homogenates using a chloroform:methanol solvent system (e.g., Folch or Bligh-Dyer method).[23] Add deuterated internal standards for accurate quantification.[22]

-

Saponification: Hydrolyze the lipid extract using a strong base (e.g., KOH in methanol) to release free fatty acids from complex lipids (triglycerides, phospholipids) and sterols from steryl esters.

-

Derivatization:

-

Extraction: Extract the derivatized FAMEs and sterol-ethers into an organic solvent like hexane or iso-octane.[22]

-

GC-MS Analysis: Inject the sample into a GC-MS system. The compounds are separated on a capillary column based on their boiling points and subsequently identified and quantified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.[21][22]

Therapeutic Implications and Future Directions

The central role of SLC13A5 in hepatic lipogenesis makes it a compelling therapeutic target for metabolic diseases.[1][4]

-

Targeting NAFLD and Obesity: Inhibition of hepatic SLC13A5 could reduce the substrate supply for de novo lipogenesis, thereby ameliorating hepatic steatosis and improving insulin sensitivity.[1][6][13] The protective phenotype of knockout animals strongly supports this strategy.[1]

-

Drug Development: The development of small molecule inhibitors that selectively target SLC13A5 is an active area of research. Cryo-electron microscopy structures of human SLC13A5 in complex with inhibitors have provided a structural basis for designing next-generation drugs with improved affinity and selectivity.[5]

Conversely, loss-of-function mutations in SLC13A5 cause a severe neonatal epileptic encephalopathy, as citrate transport is also crucial for neuronal function.[6][9][15] This dual role presents a significant challenge for therapeutic development, requiring liver-specific targeting strategies to avoid neurological side effects. Future research will likely focus on developing hepatocyte-selective inhibitors and further unraveling the distinct roles of SLC13A5 in different tissues.

References

- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription [mdpi.com]

- 5. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. SLC13A5 is a novel transcriptional target of the pregnane X receptor and sensitizes drug-induced steatosis in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi improves hepatic insulin sensitivity and prevents diet-induced non-alcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xia & He Publishing [xiahepublishing.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver-Brain Axis for Lipid Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 18. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions [escholarship.org]

- 19. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. lipidmaps.org [lipidmaps.org]

- 23. Lipid extraction and gas chromatography‐mass spectrometry [bio-protocol.org]

- 24. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BI-01383298 in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-01383298 is a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers. In hepatocellular carcinoma (HCC), the cancer type from which the HepG2 cell line is derived, BRD9 has been shown to be upregulated and to play a crucial role in promoting tumor growth and metastasis.[1][2] Pharmacological inhibition of BRD9 has been demonstrated to reduce the proliferation and invasiveness of HCC cells.[1][2]

These application notes provide a detailed protocol for the use of BI-01383298 in HepG2 cells, a widely used in vitro model for liver cancer research. The protocols outlined below will guide researchers in assessing the efficacy of BI-01383298 in inducing the degradation of BRD9 and in evaluating its downstream effects on key signaling pathways and cellular phenotypes.

Mechanism of Action

BI-01383298 is a heterobifunctional molecule, often referred to as a proteolysis-targeting chimera (PROTAC). It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to simple inhibition, as it leads to the complete removal of the target protein.

In the context of hepatocellular carcinoma, BRD9 has been implicated in the activation of the TUFT1/AKT and Wnt/β-catenin signaling pathways, both of which are critical for cancer cell proliferation, survival, and migration.[1][3][4][5] Therefore, the degradation of BRD9 by BI-01383298 is expected to downregulate these oncogenic pathways. Additionally, studies with the BRD9 inhibitor BI-7273 in HepG2 cells have shown a reduction in lipid accumulation through the downregulation of the AKT/mTOR/SREBP1 signaling pathway.[6]

Data Presentation

Table 1: In Vitro Activity of BRD9-Targeting Compounds

| Compound | Compound Type | Target Cell Line | Assay | IC50 / EC50 / DC50 | Reference |

| BI-7273 | BRD9 Inhibitor | EOL-1 | Cell Proliferation | 1400 nM (EC50) | [7] |

| BI-7273 | BRD9 Inhibitor | - | BRD9 Binding (AlphaScreen) | 19 nM (IC50) | [8][9][10] |

| BI-7273 | BRD9 Inhibitor | - | BRD7 Binding (AlphaScreen) | 117 nM (IC50) | [8][9][10] |

| dBRD9 | BRD9 Degrader | MOLM-13 | BRD9 Degradation | Concentration-dependent (0.5-5000 nM) | [11] |

| dBRD9 | BRD9 Degrader | EOL-1 | Cell Proliferation | Potent anti-proliferative effect | [12] |

Note: Specific IC50/EC50/DC50 values for BI-01383298 in HepG2 cells are not yet publicly available. The data for the inhibitor BI-7273 and the degrader dBRD9 in other cell lines can be used to guide initial dose-response experiments.

Experimental Protocols

HepG2 Cell Culture

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Preparation of BI-01383298 Stock Solution

Materials:

-

BI-01383298 powder

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Prepare a high-concentration stock solution of BI-01383298 (e.g., 10 mM) by dissolving the powder in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of BI-01383298 on the viability and proliferation of HepG2 cells and to establish a dose-response curve.

Materials:

-

HepG2 cells

-

BI-01383298

-

96-well clear-bottom black plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of BI-01383298 concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

At each time point, perform the viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for BRD9 Degradation and Pathway Analysis

Objective: To confirm the degradation of BRD9 and to analyze the effect of BI-01383298 on downstream signaling pathways (TUFT1/AKT and Wnt/β-catenin).

Materials:

-

HepG2 cells

-

BI-01383298

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-TUFT1, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-catenin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with BI-01383298 at various concentrations (based on viability assay results) for different time points (e.g., 4, 8, 12, 24 hours).

-

Lyse the cells in RIPA buffer, and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Caption: Mechanism of BI-01383298 and its impact on oncogenic pathways in HepG2 cells.

References

- 1. Bromodomain-containing protein 9 promotes the growth and metastasis of human hepatocellular carcinoma by activating the TUFT1/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromodomain-containing protein 9 promotes the growth and metastasis of human hepatocellular carcinoma by activating the TUFT1/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bromodomain-containing protein 9 promotes hepatocellular carcinoma progression via activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BI-7273, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. opnme.com [opnme.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Pardon Our Interruption [opnme.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cancer-research-network.com [cancer-research-network.com]

Application Notes and Protocols: BI 01383298 for Inhibition of hNaCT (SLC13A5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 01383298 is a potent and selective small-molecule inhibitor of the human sodium-coupled citrate transporter (hNaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the plasma membrane of hepatocytes and plays a crucial role in transporting citrate from the bloodstream into the cells.[1][3] Intracellular citrate is a key metabolite for various anabolic pathways, including the synthesis of fatty acids and sterols.[3] Consequently, inhibition of hNaCT has emerged as a potential therapeutic strategy for metabolic diseases such as obesity and diabetes, as well as for certain types of cancer like hepatocellular carcinoma.[1][4]

This compound is characterized as an irreversible and non-competitive inhibitor of hNaCT.[4][5] A notable feature of this inhibitor is its high selectivity for the human transporter over its murine counterpart.[1][4] This document provides detailed application notes and protocols for utilizing this compound to inhibit hNaCT in a research setting.

Quantitative Data Summary

The inhibitory potency of this compound against hNaCT has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below for easy reference and comparison.

| Cell Line | Transporter Expression | IC₅₀ (nM) | Notes | Reference |

| HEK293 | Overexpressing hSLC13A5 | 56 | - | [3] |

| HepG2 | Endogenous hSLC13A5 | 24 | - | [3] |

| HepG2 | Endogenous hSLC13A5 | ~100 | Irreversible and non-competitive inhibition. | [4][5] |

| HepG2 | Endogenous hSLC13A5 | 118 ± 22 | Without LiCl in uptake buffer. | [6] |

| HepG2 | Endogenous hSLC13A5 | 49 ± 3 | With 10 mM LiCl in uptake buffer. | [6] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of hNaCT-Mediated Citrate Uptake in Cultured Cells

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on hNaCT activity using a radiolabeled citrate tracer. This method is applicable to cell lines endogenously expressing hNaCT (e.g., HepG2) or cells engineered to overexpress the transporter (e.g., HEK293-hSLC13A5).

Materials:

-

This compound

-

Cell line expressing hNaCT (e.g., HepG2 or HEK293-hSLC13A5)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

NaCl Buffer (pH 7.5)

-

[¹⁴C]-Citrate

-

Scintillation fluid

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in NaCl buffer to achieve the desired final concentrations for the dose-response experiment.

-

Pre-incubation with Inhibitor:

-

Aspirate the culture medium from the wells.

-

Wash the cells twice with PBS.

-

Add the this compound solutions at varying concentrations to the respective wells. For the vehicle control, use NaCl buffer with the same final concentration of DMSO.

-

Pre-incubate the cells with the inhibitor for 30 minutes at room temperature.[4]

-

-

Washing Step (for irreversible inhibition assessment):

-

After the pre-incubation period, aspirate the inhibitor solution.

-

Wash the cells twice with NaCl buffer to remove any unbound inhibitor.[4]

-

-

Citrate Uptake Assay:

-

Termination of Uptake:

-

Aspirate the uptake buffer.

-

Wash the cells rapidly three times with ice-cold PBS to stop the transport process and remove extracellular radiotracer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration in each well.

-

Plot the percentage of citrate uptake inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of hNaCT Inhibition

The following diagram illustrates the impact of this compound on cellular metabolism by inhibiting hNaCT.

Caption: this compound inhibits hNaCT, blocking citrate entry and downstream anabolic pathways.

Experimental Workflow for hNaCT Inhibition Assay

The diagram below outlines the key steps of the in vitro citrate uptake assay.

Caption: Workflow for measuring hNaCT inhibition using a radiolabeled citrate uptake assay.

References

- 1. opnme.com [opnme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BI01383298 | Structural Genomics Consortium [thesgc.org]

- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Reconstituting BI 01383298 from Powder: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the reconstitution and use of BI 01383298, a potent and selective inhibitor of the human sodium-coupled citrate transporter (SLC13A5).

This compound is an irreversible and non-competitive inhibitor of SLC13A5, also known as the human sodium-coupled citrate transporter (hNaCT).[1] With an IC50 of approximately 100 nM for the ectopically expressed human NaCT in HEK293 cells and the constitutively expressed transporter in HepG2 cells, it serves as a valuable tool for studying the role of citrate transport in various physiological and pathological processes.[1]

Application Notes

This compound is a chemical probe designed for in vitro studies to investigate the function and downstream effects of SLC13A5. SLC13A5 is highly expressed in the liver and plays a crucial role in importing extracellular citrate into cells.[2] This process is linked to central metabolic pathways, including glycolysis, the TCA cycle, gluconeogenesis, and fatty acid synthesis.[2] Perturbations in SLC13A5 activity have been associated with non-alcoholic fatty liver disease, obesity, and insulin resistance.[2]

This inhibitor can be utilized in various cell-based assays to explore the impact of SLC13A5 inhibition on cellular metabolism and signaling. A structurally related but inactive compound, BI01372674, is available as a negative control for these experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, BI01372674.

| Compound | Parameter | Cell Line | Value |

| This compound | IC50 | HEK293-hSLC13A5 | 0.056 µM |

| This compound | IC50 | HepG2 | 0.024 µM |

| BI01372674 | IC50 | HEK293-hSLC13A5 | >100 µM |

| BI01372674 | IC50 | HepG2 | >100 µM |

| Compound | Parameter | Species | Value |

| This compound | Microsomal Stability | Human | 48 % QH |

| This compound | Microsomal Stability | Mouse | 50 % QH |

| This compound | Microsomal Stability | Rat | 45 % QH |

Experimental Protocols

Reconstitution of this compound Powder

This protocol outlines the steps for reconstituting lyophilized this compound powder to create a stock solution.

Materials:

-

This compound powder

-

Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

-

Sterile polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol:

-

Pre-Reconstitution Centrifugation: Before opening, centrifuge the vial of lyophilized powder at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.

-

Solvent Preparation: Allow the DMSO to come to room temperature. It is crucial to use anhydrous or fresh DMSO as moisture can reduce the solubility of the compound.[1]

-

Reconstitution:

-

Based on the desired stock concentration and the amount of powder in the vial, calculate the required volume of DMSO. This compound is soluble in DMSO at 45 mg/mL (101.04 mM).[1]

-

Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

In Vitro Citrate Uptake Assay

This protocol provides a general framework for a cell-based assay to measure the inhibitory effect of this compound on SLC13A5-mediated citrate uptake. This can be performed using cell lines such as HEK293 cells overexpressing hSLC13A5 or HepG2 cells with endogenous SLC13A5 expression.

Materials:

-

HEK293-hSLC13A5 or HepG2 cells

-

Cell culture medium and supplements

-

This compound stock solution

-

[14C]-Citrate (radiolabeled substrate)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Wash buffer (ice-cold PBS)

-

Cell lysis buffer

-

Scintillation cocktail and counter

Protocol:

-

Cell Seeding: Seed HEK293-hSLC13A5 or HepG2 cells in a suitable multi-well plate (e.g., 24-well or 96-well) and culture until they reach near-confluence.

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) and a negative control (BI01372674) group.

-

Aspirate the culture medium from the cells and wash once with the assay buffer.

-

Add the prepared compound dilutions to the respective wells and pre-incubate for a specific duration (e.g., 30 minutes) at 37°C.

-

-

Initiation of Citrate Uptake:

-

Prepare a solution of [14C]-Citrate in the assay buffer.

-

To initiate the uptake, add the [14C]-Citrate solution to each well.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Termination of Uptake:

-

To stop the reaction, rapidly aspirate the radioactive solution from the wells.

-

Immediately wash the cells three times with ice-cold wash buffer to remove any unbound [14C]-Citrate.

-

-

Cell Lysis and Quantification:

-

Add cell lysis buffer to each well and incubate to lyse the cells.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [14C]-Citrate uptake in each well.

-

Normalize the data to the protein concentration in each well, if necessary.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

Visualizations

Caption: Workflow for reconstituting this compound powder.

Caption: Inhibition of SLC13A5-mediated citrate transport by this compound.

References

BI-01383298: Application Notes and Protocols for a Potent SLC13A5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction